molecular formula C12H4Cl4O2 B1223186 1,4,7,8-Tetrachlorodibenzo-P-dioxin CAS No. 40581-94-0

1,4,7,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1223186
CAS RN: 40581-94-0
M. Wt: 322 g/mol
InChI Key: FCRXUTCUWCJZJI-UHFFFAOYSA-N
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Description

1,4,7,8-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas12.



Synthesis Analysis

Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires1. More detailed information about the synthesis of 1,4,7,8-Tetrachlorodibenzo-P-dioxin is not available in the retrieved data.



Molecular Structure Analysis

The molecular formula of 1,4,7,8-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2. The molecular weight is 322.0 g/mol1. The InChI is 1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H1.



Chemical Reactions Analysis

The specific chemical reactions involving 1,4,7,8-Tetrachlorodibenzo-P-dioxin are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,7,8-Tetrachlorodibenzo-P-dioxin include a molecular weight of 322.0 g/mol, XLogP3 of 6.4, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 21.


Scientific Research Applications

Mutagenic and Genotoxic Effects

1,4,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is recognized for its mutagenic and genotoxic effects. The substance has been extensively studied for its potential hazards to human health due to its severe adverse effects. It's important to note that TCDD is one of the most toxic and highly stable compounds in the environment, formed unintentionally in manufacturing processes involving chlorophenoxy compounds (Giri, 1986).

Environmental Presence and Stability

The compound has no commercial uses and is typically a byproduct in the manufacture of polychlorinated phenol, herbicides, and other chlorinated compounds. Its environmental persistence and the potential to accumulate in food chains due to its chemical stability and lipophilic nature are significant concerns (Ware, 1988).

Metabolism in Mammals

Studies on the metabolism and disposition of 1,4,7,8-TCDD in mammals, specifically rats, have provided insights into how organisms process this compound. This research is vital for understanding the mammalian metabolism of dioxins and for assessing the toxicological implications of dioxin exposure (Huwe et al., 1998).

Immunocompetence Changes

The impact of TCDD on immunocompetence has been a subject of extensive research. Studies have shown that exposure to TCDD causes changes in both innate and acquired immunity, indicating a broader effect on the immune system. This research is critical for understanding the health implications of TCDD exposure (Holsapple et al., 1991).

Identification of Metabolites

The identification of metabolites from TCDD, like NIH-shifted products, has been a significant focus in research to comprehend its metabolic pathways. This information is crucial for predicting how different chlorinated dioxins are processed in the body (Petroske et al., 1997).

Health Effects in Human Populations

Studies on the health effects of TCDD on human populations, such as those at Seveso, Italy, have provided vital insights into the long-term impacts of dioxin exposure. This research is essential for public health and for developing strategies to mitigate the risks associated with TCDD exposure (Mocarelli et al., 1992).

Safety And Hazards

Dioxins are highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and cause cancer4. All people have background exposure to dioxins, which is not expected to affect human health. However, due to the highly toxic potential, efforts are needed to reduce current background exposure4.


properties

IUPAC Name

1,4,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-6(14)12-11(5)17-9-3-7(15)8(16)4-10(9)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRXUTCUWCJZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)OC3=CC(=C(C=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074045
Record name 1,4,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,8-Tetrachlorodibenzo-P-dioxin

CAS RN

40581-94-0
Record name 1,4,7,8-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92974O9DNS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JK Huwe, VJ Feil, GL Larsen, C Wiener - Chemosphere, 1998 - Elsevier
Metabolism studies of 1,4,7,8-tetrachlorodibenzo p-dioxin (TCDD), a relatively nontoxic dioxin congener, were undertaken to gain a better understanding of mammalian metabolism of …
Number of citations: 14 www.sciencedirect.com
E Petroske, JK Huwe, VJ Feil, GL Larsen - Chemosphere, 1997 - Elsevier
In the rat, 1,3,7,8-tetrachlorodibenzo-p-dioxin was oxidatively metabolized to the NIH-shifted products 2-hydroxy-1,4,7,8-tetrachlorodibenzo-p-dioxin and 3-hydroxy-1,2,7,8-…
Number of citations: 25 www.sciencedirect.com
G Larsen, H Hakk, Z Fan, F Casey - 2004 - osti.gov
Most dioxins are released into the environment through low temperature combustion processes, which include waste incineration and metal refining. Incineration of medical and …
Number of citations: 1 www.osti.gov
H Inui, T Itoh, K Yamamoto, SI Ikushiro… - International journal of …, 2014 - mdpi.com
Polychlorinated dibenzo-p-dioxins (PCDDs) and coplanar polychlorinated biphenyls (PCBs) contribute to dioxin toxicity in humans and wildlife after bioaccumulation through the food …
Number of citations: 52 www.mdpi.com
H Hakk, GL Larsen, VJ Feil - Xenobiotica, 2001 - Taylor & Francis
1. [UL-7,8-ring 14 C]-1,2,7,8-tetrachlorodibenzo-p-dioxin (1278-TCDD) was administered orally to a ruminating Holstein bull calf (43.6 kg; 1.2 mg kg -1 body weight). Urine and faeces …
Number of citations: 6 www.tandfonline.com
JK Huwe, VJ Feil, GL Larsen, C Wiener - Chemosphere, 1999 - infona.pl
Metabolism and Disposition of 1,4,7,8-Tetrachlorodibenzo-p-dioxin in Rats × Close The Infona portal uses cookies, ie strings of text saved by a browser on the user's device. The …
Number of citations: 3 www.infona.pl
Z Fan, FXM Casey, GL Larsen, H Hakk - Science of the total environment, 2006 - Elsevier
The most toxic dioxin is 2,3,7,8-tetrachlorodibenzo-p-dioxin (2378-TCDD), and obtaining comprehensive experimental data for this compound is challenging. However, several nontoxic …
Number of citations: 20 www.sciencedirect.com
VJ Feil, JK Huwe, RG Zaylskie… - Journal of agricultural …, 2000 - ACS Publications
Four calves were fed polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans for 120 days at levels somewhat higher than what may be found in forage near some waste …
Number of citations: 56 pubs.acs.org
H Hakk - 1997 - search.proquest.com
[14 C]-2, 7, 8-Tetrachlorodibenzo-p-dioxin (1278-TCDD) was administered by a single oral dose in peanut oil to male Sprague-Dawley rats and one calf. Mammalian tissue distribution, …
Number of citations: 1 search.proquest.com
N Kasai, T Sakaki, R Shinkyo, S Ikushiro… - Drug metabolism and …, 2004 - ASPET
Metabolism of polychlorinated dibenzo-p-dioxins by cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) was examined using a recombinant enzyme system and human …
Number of citations: 21 dmd.aspetjournals.org

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